

discovery and development of CKK-E12 lipidoid

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An In-depth Technical Guide to the Discovery and Development of the **cKK-E12** Lipidoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of nucleic acid therapeutics has been significantly advanced by the development of potent and safe delivery vehicles. Among these, the ionizable lipidoid **cKK-E12** has emerged as a benchmark material for the delivery of both small interfering RNA (siRNA) and messenger RNA (mRNA), particularly to hepatocytes. This technical guide provides a comprehensive overview of the discovery, development, and characterization of **cKK-E12**. It details the rational design and iterative screening process that led to its identification, summarizes its performance in preclinical models, outlines key experimental protocols, and illustrates its proposed mechanism of action.

Discovery and Rational Design

The discovery of **cKK-E12** was not serendipitous but the result of a systematic, bio-inspired design and iterative screening process.[1][2] Researchers aimed to improve upon existing lipid nanoparticle (LNP) systems by creating lipopeptide nanoparticles (LPNs) with enhanced efficacy, specificity, and safety profiles. The design was inspired by natural lipoprotein nanoparticles.[2]

An initial screening of 103 materials established key structure-activity relationships (SAR) that guided the synthesis of next-generation delivery systems.[2] This iterative learning process

Foundational & Exploratory





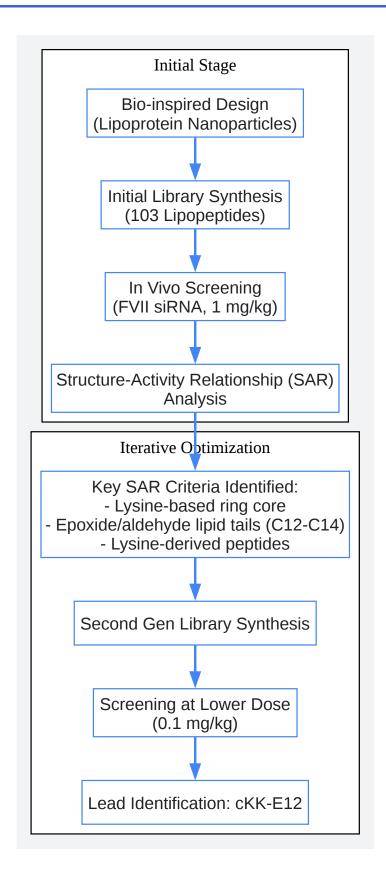
improved the hit rate for effective compounds by over tenfold in subsequent screening rounds. [2][3]

The critical structural features identified for potent in vivo siRNA delivery were:

- Core Structure: A lysine-based ring structure, specifically a dilysine-derived diketopiperazine, proved to be a highly effective core.[1][2][4]
- Lipid Tails: Epoxide or aldehyde-derived lipid tails with a carbon chain length between 12 and 14 atoms were found to be optimal.[1][2] cKK-E12 incorporates four amino alcohol-based lipid tails.[4][5]
- Amino Acid Linkage: The use of lysine-derived lipopeptides was a foundational design choice.[1][2]

This rational, multi-step approach directly led to the identification of **cKK-E12** as the lead material, distinguished by its exceptional potency for gene silencing in hepatocytes.[1][3]





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Caption: Iterative discovery workflow leading to **cKK-E12**.





Physicochemical Properties and LNP Formulation

cKK-E12 is an ionizable lipidoid with the chemical name 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione and a molecular weight of 993.62 g/mol .[6] [7] Its structure features a central diketopiperazine core with four C12 lipid tails.[4][5]

For in vivo applications, **cKK-E12** is formulated into Lipid Nanoparticles (LNPs). This process involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo, typically using a microfluidic device. The resulting LNPs are spherical with a textured interior, and their characteristics can be tuned by altering the lipid composition.[2]

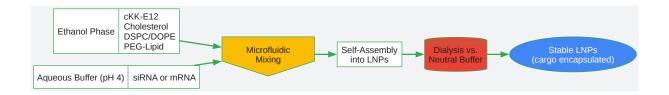
Table 1: Typical cKK-E12 LNP Formulations and

Physicochemical Properties

Parameter	siRNA Formulation[7]	mRNA Formulation[8]	Property Value
Ionizable Lipid	50 mol% cKK-E12	50 mol% cKK-E12	-
Helper Lipid 1	38.5 mol% DSPC	10 - 49 mol% DOPE	-
Helper Lipid 2	10 mol% Cholesterol	10 - 49 mol% Cholesterol/β- Sitosterol	-
PEG-Lipid	1.5 mol% DMG- PEG2000	1.5 mol% DMG- PEG2000	-
Diameter (DLS)	35 - 85 nm[2]	~120 nm[8]	-
Polydispersity Index (PDI)	-	< 0.20[8]	-
Surface Charge	-	Near-neutral[8]	-
Encapsulation Efficiency	-	> 80%[8]	-



DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DMG-PEG2000: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]



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Caption: General workflow for **cKK-E12** LNP formulation.

In Vivo Performance and Preclinical Efficacy

cKK-E12 LNPs have demonstrated exceptional potency and selectivity for delivering nucleic acids to hepatocytes in multiple preclinical models.

siRNA Delivery

The primary breakthrough of **cKK-E12** was its potency in mediating siRNA-induced gene silencing. It achieved robust, dose-dependent silencing of the hepatocyte-expressed gene Factor VII (FVII).[2] To date, it remains one of the most efficacious non-viral siRNA delivery systems reported for hepatocytes.[1]

Table 2: Efficacy of **cKK-E12** for in vivo siRNA Delivery

Species	Gene Target	Efficacy (ED50)	High-Dose Silencing	Reference
Mouse	Factor VII	~0.002 mg/kg	-	[1][2][3]
Rat	Factor VII	< 0.01 mg/kg	-	[2][9]
Non-human Primate	Transthyretin	-	> 95% at 0.3 mg/kg	[2][4][9]



cKK-E12 exhibits remarkable selectivity for liver parenchymal cells (hepatocytes).[1][6] When delivering siRNA against the ubiquitously expressed gene PTEN, silencing was significant in hepatocytes (~80%) but negligible in endothelial or leukocyte cells.[4] The doses needed to silence genes in hepatocytes are orders of magnitude lower than those required for silencing in endothelial cells (target: Tie2) or various immune cells (target: CD45).[1][2][9]

mRNA Delivery

While originally optimized for siRNA, **cKK-E12** is also a highly effective vehicle for mRNA delivery to the liver.[7] It serves as a high-performance benchmark against which new ionizable lipids are often compared.[10]

Table 3: Efficacy of cKK-E12 for in vivo mRNA Delivery in Mice

mRNA Cargo	Dose	Serum Protein Level (6h post- injection)	Comparison	Reference
Erythropoietin (EPO)	0.75 mg/kg	7,100 ± 700 ng/mL	Outperformed C12-200 (7100 ng/mL) and 503O13 (2800 ng/mL)	[10]
Erythropoietin (EPO)	2.25 mg/kg	~22,000 ng/mL	Outperformed by OF-02 (~45,400 ng/mL)	[10]
Cre Recombinase	0.3 mg/kg	Functional protein delivery confirmed by tdTomato expression	-	[11]

Biodistribution studies confirm that mRNA delivered by **cKK-E12** LNPs is predominantly translated in the liver, with minimal expression observed in the spleen and other organs.[10]

Safety and Tolerability



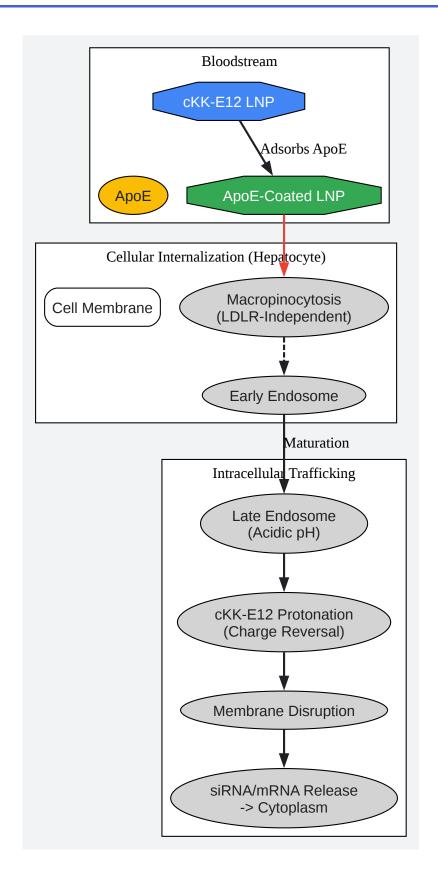
Toxicity studies have shown that **cKK-E12** is well-tolerated. In rats, no adverse effects were observed at a dose of 1 mg/kg, which is over 100-fold higher than its efficacious dose (ED $_{50}$) for siRNA delivery in that species.[1][2][9]

Mechanism of Action

The high potency and hepatocyte selectivity of **cKK-E12** LNPs are governed by a distinct biological mechanism.

- Apolipoprotein E (ApoE) Adsorption: In the bloodstream, cKK-E12 LNPs adsorb ApoE, a key
 protein involved in lipid transport.[1][9] This association is critical for efficacy; the addition of
 ApoE in vitro increases cellular uptake and gene silencing.[1][3]
- Cellular Uptake: The ApoE-LNP complex mediates uptake into hepatocytes. Studies in knockout mice revealed that this process is highly dependent on ApoE but, interestingly, is independent of the Low-Density Lipoprotein Receptor (LDLR).[1][2][9] This distinguishes its mechanism from other LNP systems that are dependent on both ApoE and LDLR.[1][9] The primary route of internalization is believed to be macropinocytosis.[1][4]
- Endosomal Escape: Once inside the cell within an endosome, the ionizable nature of cKK-E12 is crucial. The tertiary amines in its headgroup become protonated in the acidic environment of the late endosome. This charge reversal is hypothesized to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated (mRNA) or engage the RNAi machinery (siRNA).





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Caption: Proposed mechanism of ApoE-mediated uptake and endosomal escape.



Key Experimental Protocols LNP Formulation by Microfluidic Mixing

- Preparation of Stock Solutions:
 - Prepare a lipid stock solution in ethanol containing cKK-E12, cholesterol, DSPC (or DOPE), and a PEG-lipid at the desired molar ratios (e.g., 50:38.5:10:1.5).
 - Prepare a nucleic acid stock solution (siRNA or mRNA) in a low pH aqueous buffer (e.g.,
 50 mM citrate buffer, pH 4.0).
- Microfluidic Mixing:
 - Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
 - Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).
 - Pump the two solutions through the mixer at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing within the microchannels induces LNP selfassembly and nucleic acid encapsulation.
- Purification and Buffer Exchange:
 - Collect the resulting LNP solution.
 - Dialyze the solution against phosphate-buffered saline (PBS, pH 7.4) for at least 12-18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
- Characterization:
 - Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
 - Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).



In Vivo Gene Silencing Study in Mice

- Animal Model: Use C57BL/6 mice (6-8 weeks old).
- LNP Administration:
 - Dilute the purified LNP formulation in sterile PBS to the desired final concentration.
 - Administer the formulation to mice via tail vein injection at the specified dose (e.g., 0.001 to 1.0 mg siRNA per kg body weight). Include a PBS-treated group as a negative control.
- Sample Collection:
 - At a predetermined time point (e.g., 48 or 72 hours post-injection), collect blood via cardiac puncture or retro-orbital bleeding into serum separator tubes.
 - Euthanize the animals and harvest tissues (e.g., liver, spleen, kidney) as required.
- Analysis:
 - Isolate serum from the blood samples.
 - Measure the serum levels of the target protein (e.g., Factor VII) using a chromogenic assay or ELISA.
 - Calculate the percentage of gene silencing relative to the PBS control group.
 - If analyzing tissue-specific silencing, isolate RNA from harvested organs and perform RTqPCR to quantify target mRNA levels.

Conclusion

The development of **cKK-E12** represents a landmark in the rational design of lipid-based nucleic acid delivery systems. Its high potency, hepatocyte selectivity, and favorable safety profile have established it as a critical tool for preclinical research and a benchmark for the development of next-generation lipidoids for both siRNA and mRNA therapeutics. The insights gained from its mechanism of action, particularly the role of ApoE and the LDLR-independent uptake pathway, continue to inform the design of novel carriers for targeted gene delivery.



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